LTX-315 is a synthetic anticancer peptide that has shown promising results in the field of oncology . It has been used against syngeneic B16 melanomas, where it induced a complete regression of the melanomas and systemic protective immune responses . The peptide is administered intralesionally, directly into the tumor . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells, indicating that the peptide induces a type of cell death that leads to an increase in the number of tumor-infiltrating lymphocytes .
LTX-315 has been used as an immunotherapeutic agent . It has the ability to reshape the tumor microenvironment by inducing rapid immunogenic cell death through the release of danger-associated molecular pattern molecules (DAMPs) . This turns “cold” tumors “hot” through a significant increase in tumor-infiltrating lymphocytes . The peptide is administered intratumorally, and it has been shown to induce necrosis and CD8+ T-cell infiltration into the tumor microenvironment .
LTX-315 has been combined with standard-of-care chemotherapy (doxorubicin, brand name CAELYX®) against triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .
LTX-315 has been used in the treatment of melanomas . It has been shown to induce a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells .
LTX-315 has been used in combination with doxorubicin for the treatment of triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .
LTX-315 has been used for the local treatment of solid tumors . The intratumoral treatment of solid tumors with LTX-315 has resulted in growth inhibition, complete regression, and long-lasting tumor-specific immune responses in a variety of different experimental animal models . Typically, tumors ranging from 60 to 100 mm3 were injected with 20 mg/ml LTX-315 at a volume of .
LTX-315 has been used in the treatment of soft tissue sarcoma . In a study using conditional genetic mouse models of cancer, LTX-315 was shown to delay the progression of Kras- and P53-driven soft tissue sarcoma . The study reported that LTX-315 mediates profound antitumor effects against these types of sarcoma .
LTX-315 has demonstrated antitumor efficacy in mice grafted with various tumor cell lines . It is currently being tested in Phase II clinical trials . The study aimed to further evaluate LTX-315 in conditional genetic mouse models of cancer that typically resist current treatment options and to better understand the drug’s mode of action in vivo .
LTX-315 has been shown to demonstrate synergy with other standard-of-care cancer therapies . It increases the number and diversity of T cell clones, which can enhance the effectiveness of other treatments .
LTX-315 has been used in the treatment of Braf- and Pten-driven melanoma . The study reported that LTX-315 mediates profound antitumor effects against this type of melanoma .
LTX-315 is a synthetic cationic oncolytic peptide derived from bovine lactoferricin, designed to target and disrupt cancer cell membranes. This 9-mer peptide exhibits potent anticancer properties while minimizing toxicity to non-malignant cells. Its mechanism of action involves preferentially permeabilizing negatively charged phospholipid membranes, leading to cell necrosis and triggering immune responses against tumors. LTX-315 has shown promise in clinical trials for treating various cancers, including melanoma and breast cancer, due to its ability to stimulate both local and systemic anti-tumor immunity .
LTX-315 primarily acts through membrane disruption, which can be described as follows:
LTX-315 exhibits several biological activities that contribute to its anticancer efficacy:
The synthesis of LTX-315 involves solid-phase peptide synthesis techniques commonly used for creating peptides with high purity and yield. Key steps include:
Studies have shown that LTX-315 interacts significantly with both tumor cells and immune cells:
LTX-315 shares similarities with several other oncolytic peptides but stands out due to its unique mechanism of action and specificity for cancer cells. Some similar compounds include:
| Compound Name | Source | Mechanism of Action | Unique Features |
|---|---|---|---|
| Bovine Lactoferricin | Bovine milk | Membrane disruption; antimicrobial | Natural peptide with broad-spectrum antimicrobial activity |
| Melittin | Bee venom | Membrane pore formation | Potent hemolytic activity; less selective than LTX-315 |
| LL-37 | Human cathelicidin | Membrane disruption; immunomodulatory | Involved in innate immunity; broader target range |
| Pexidartinib | Synthetic | Inhibition of macrophage colony-stimulating factor 1 receptor (CSF1R) | Targeted therapy for specific tumors |
LTX-315's selective targeting of negatively charged membranes allows it to effectively induce tumor-specific immune responses while minimizing effects on normal tissues, distinguishing it from other oncolytic peptides .
LTX-315 induces a distinctive form of immunogenic cell death characterized by the coordinated release of multiple danger-associated molecular pattern molecules that serve as critical signals for immune system activation [2] [6]. This process represents a fundamental departure from conventional apoptotic cell death, as LTX-315-mediated cellular destruction generates immunostimulatory signals that promote antigen presentation and T-cell priming [5] [18]. The peptide's ability to trigger immunogenic cell death has been extensively validated through multiple independent methodologies, including robotized fluorescence microscopy, bioluminescence assays, and immunohistochemical analyses [2] [6].
LTX-315 treatment results in rapid translocation of calreticulin from the endoplasmic reticulum to the plasma membrane surface, establishing an essential "eat-me" signal for phagocytic cells [2] [6]. This calreticulin exposure occurs within the early phases of LTX-315-induced cell death and represents a critical component of the immunogenic cell death cascade [2]. The surface-exposed calreticulin serves as a ligand for the CD91/low-density lipoprotein receptor-related protein 1 complex on dendritic cells and macrophages, facilitating efficient phagocytosis of dying tumor cells [2] [6]. Immunofluorescence staining methodologies have confirmed that LTX-315 induces calreticulin surface exposure with comparable efficiency to established immunogenic cell death inducers such as mitoxantrone [2] [6].
| Danger-Associated Molecular Pattern Molecule | Cellular Location | Release Mechanism | Receptor Target | Functional Effect |
|---|---|---|---|---|
| Calreticulin | Endoplasmic Reticulum | Surface Exposure | CD91/LRP1 | Phagocytic "Eat Me" Signal |
| ATP | Mitochondria/Cytosol | Extracellular Secretion | P2X7/P2Y Purinergic Receptors | Purinergic Activation |
| High Mobility Group Box 1 | Nucleus | Nuclear Exodus | Toll-like Receptor 4/RAGE | Nuclear Factor-kappa B Pathway |
| Cytochrome C | Mitochondrial Intermembrane Space | Mitochondrial Release | Cytochrome C Oxidase | Pro-inflammatory Mediator |
The mitochondrial targeting properties of LTX-315 result in substantial extracellular adenosine triphosphate release, which serves as a potent danger signal for immune cell activation [5] [10]. Adenosine triphosphate secretion occurs as early as five minutes following LTX-315 treatment, with progressive increases in extracellular adenosine triphosphate concentrations over time [5]. This rapid adenosine triphosphate release reflects the peptide's direct effects on mitochondrial membrane integrity and cellular energy metabolism [5] [10]. Extracellular adenosine triphosphate functions as a ligand for purinergic receptors, particularly P2X7 receptors on dendritic cells, leading to receptor activation and subsequent inflammasome signaling [5] [9]. The purinergic receptor activation cascade initiated by LTX-315-induced adenosine triphosphate release promotes dendritic cell maturation and interleukin-1 beta production [11]. Bioluminescence assays utilizing luciferase detection systems have quantitatively demonstrated the dose-dependent nature of LTX-315-mediated adenosine triphosphate secretion [5].
LTX-315 treatment triggers the nuclear exodus of High Mobility Group Box 1, a chromatin-associated protein that functions as a critical damage-associated molecular pattern molecule upon extracellular release [2] [5]. The translocation of High Mobility Group Box 1 from the nuclear compartment to the extracellular space represents a hallmark of immunogenic cell death and occurs consistently following LTX-315 exposure [2] [6]. Extracellular High Mobility Group Box 1 serves as a ligand for Toll-like Receptor 4 and Receptor for Advanced Glycation End Products, initiating pro-inflammatory signaling cascades in antigen-presenting cells [11] [15]. The High Mobility Group Box 1-Toll-like Receptor 4 interaction activates Nuclear Factor-kappa B signaling pathways, promoting the expression of inflammatory cytokines and chemokines essential for immune cell recruitment [11] [15]. Immunoassay-based quantification has demonstrated massive High Mobility Group Box 1 release from LTX-315-treated tumor cells, with release occurring from close-to-all cancer cells within the treatment area [2] [6].
LTX-315 demonstrates preferential targeting of mitochondrial membranes, resulting in comprehensive mitochondrial dysfunction and subsequent cell death [10]. Mass spectrometric analysis of subcellular fractions reveals significant enrichment of LTX-315 within mitochondrial compartments compared to cytosolic fractions [10]. The peptide causes immediate cessation of mitochondrial respiration without exhibiting uncoupling effects, distinguishing its mechanism from conventional mitochondrial toxins [10]. LTX-315-mediated mitochondrial membrane permeabilization involves disruption of both inner and outer mitochondrial membranes, leading to dissipation of the mitochondrial transmembrane potential and release of intermembrane proteins [10].
The mitochondrial targeting mechanism of LTX-315 involves multiple coordinated effects on organellar structure and function [10]. The peptide causes rapid fragmentation of the mitochondrial network and dissipation of the inner mitochondrial transmembrane potential, as demonstrated through tetramethylrhodamine methyl ester fluorescence measurements [10]. Outer mitochondrial membrane permeabilization results in the cytosolic release of Second Mitochondria-derived Activator of Caspases and cytochrome c, proteins normally confined to the mitochondrial intermembrane space [5] [10]. The involvement of BAX and BAK proteins in LTX-315-mediated mitochondrial permeabilization has been demonstrated through knockout studies, revealing that cells lacking these pro-apoptotic proteins exhibit reduced susceptibility to LTX-315 cytotoxicity [10].
| Mitochondrial Component | LTX-315 Effect | Measurement Method | Time Course | Concentration Dependency |
|---|---|---|---|---|
| Inner Membrane Potential | Dissipation | TMRM Fluorescence | Immediate (<30 min) | 25-200 μg/ml |
| Outer Membrane Integrity | Permeabilization | Cytochrome C Release | Early (30-60 min) | 12.5-50 μg/ml |
| Respiratory Chain | Inhibition | Oxygen Consumption | Immediate (<15 min) | 30-300 μg/ml |
| BAX/BAK Proteins | Activation Required | Knockout Studies | Early (1-2 hours) | 50-100 μg/ml |
| Mitochondrial DNA | Release | Extracellular Detection | Progressive (hours) | Variable |
LTX-315 activates multiple Toll-like Receptor pathways through both direct and indirect mechanisms, resulting in comprehensive dendritic cell maturation and immune system activation [11]. The peptide's immunomodulatory effects involve engagement of Toll-like Receptor 4, Toll-like Receptor 7, Toll-like Receptor 8, and Toll-like Receptor 9, each contributing distinct aspects to the overall immune response [11]. These diverse Toll-like Receptor activation pathways converge on the critical adaptor protein Myeloid Differentiation primary response gene 88, which serves as an essential mediator of LTX-315-induced immune responses [11].
The immunostimulatory effects of LTX-315 are critically dependent on Myeloid Differentiation primary response gene 88 signaling, as demonstrated through comprehensive knockout studies [11]. Dendritic cells derived from Myeloid Differentiation primary response gene 88-deficient mice fail to undergo maturation following LTX-315 treatment, highlighting the central role of this adaptor protein [11]. LTX-315 treatment induces upregulation of dendritic cell costimulatory molecules including CD80, CD83, and CD86, as well as enhanced Major Histocompatibility Complex class II expression [11]. The peptide activates multiple intracellular signaling pathways in dendritic cells, including Nuclear Factor-kappa B, mitogen-activated protein kinases, and inflammasome signaling cascades [11].
Intratumoral LTX-315 administration results in tumor-infiltrating dendritic cell maturation and subsequent migration to draining lymph nodes [11]. This dendritic cell trafficking is essential for T-cell priming and the generation of systemic anticancer immune responses [11]. The maturation process involves both conventional dendritic cells and plasmacytoid dendritic cells, with each subset contributing distinct immunological functions [11]. Conventional dendritic cells excel at cross-presentation of tumor antigens to CD8+ T cells, while plasmacytoid dendritic cells provide essential type I interferon production [11].
LTX-315 demonstrates direct binding capacity to nucleic acids, forming complexes that activate Toll-like Receptor 7 and Toll-like Receptor 8 pathways [11]. The peptide-RNA complexes specifically activate Toll-like Receptor 8 in human monocyte-derived dendritic cells, while peptide-DNA complexes engage Toll-like Receptor 9 signaling [11]. Small interfering RNA-mediated knockdown of Toll-like Receptor 8 abolishes dendritic cell maturation induced by LTX-315-RNA complexes, confirming the specificity of this interaction [11]. Additionally, LTX-315 can directly activate Toll-like Receptor 7 independent of nucleic acid complexation, contributing to plasmacytoid dendritic cell activation [11].
The nucleic acid sensing pathways activated by LTX-315 result in robust type I interferon production and Nuclear Factor-kappa B activation [11]. These signaling cascades promote dendritic cell maturation and enhance their capacity for antigen presentation to T lymphocytes [11]. The dual activation of both RNA and DNA sensing pathways provides redundant mechanisms for immune system engagement, enhancing the robustness of LTX-315-induced immunological responses [11].
| Toll-like Receptor | Ligand Source | Cell Type | Myeloid Differentiation primary response gene 88 Dependency | Downstream Signaling |
|---|---|---|---|---|
| Toll-like Receptor 4 | High Mobility Group Box 1 | Dendritic Cells/Macrophages | Yes | Nuclear Factor-kappa B/MAPK |
| Toll-like Receptor 7 | LTX-315 Direct | Plasmacytoid Dendritic Cells | Yes | Type I Interferon/Nuclear Factor-kappa B |
| Toll-like Receptor 8 | RNA-LTX-315 Complex | Human Monocyte-derived Dendritic Cells | Yes | Nuclear Factor-kappa B/MAPK |
| Toll-like Receptor 9 | DNA-LTX-315 Complex | Conventional Dendritic Cells | Yes | Type I Interferon |
LTX-315 treatment results in comprehensive reprogramming of the tumor microenvironment, converting immunosuppressive conditions into immune-permissive states that support effective anticancer responses [12] [14]. This transformation involves both the depletion of immunosuppressive cell populations and the enhancement of effector immune cell functions [12] [15]. The peptide's ability to reshape the tumor microenvironment represents a fundamental mechanism underlying its therapeutic efficacy and capacity to generate systemic anticancer immunity [1] [12].
LTX-315 treatment leads to significant reduction in myeloid-derived suppressor cell populations within the tumor microenvironment [12] [15]. Flow cytometric analysis reveals marked decreases in CD11b+Ly6C-low myeloid-derived suppressor cells following intratumoral LTX-315 administration [15]. This depletion occurs rapidly and contributes to the relief of immune suppression that characterizes many solid tumors [12] [15]. The reduction in myeloid-derived suppressor cells correlates with enhanced T-cell infiltration and improved antitumoral immune responses [12] [15]. Myeloid-derived suppressor cells normally inhibit T-cell function through multiple mechanisms, including arginine depletion, reactive oxygen species production, and cytokine suppression [12] [15]. The LTX-315-mediated depletion of these cells removes critical barriers to effective immune surveillance and T-cell-mediated tumor elimination [12] [15].
Intratumoral LTX-315 treatment results in substantial reduction of regulatory T-cell populations, as evidenced by decreased numbers of CD4+CD25+FOXP3+ cells within tumor tissues [12] [15]. This regulatory T-cell depletion represents a critical component of LTX-315-mediated immune activation, as regulatory T-cells normally suppress effector T-cell responses and maintain immune tolerance [12] [15]. Flow cytometric analysis demonstrates significant decreases in both CD25+FOXP3+ and OX40+CTLA4+ regulatory T-cell subsets following LTX-315 treatment [15]. The reduction in regulatory T-cell numbers is accompanied by enhanced CD8+ T-cell infiltration and improved cytotoxic T-lymphocyte to regulatory T-cell ratios [15].
Simultaneously, LTX-315 treatment promotes the accumulation of effector T-cell populations with enhanced functional capabilities [15]. The peptide increases the frequency of interferon-gamma-producing T helper type 1 cells and interleukin-17-producing T helper type 17 cells [15]. CD8+ T cells within LTX-315-treated tumors exhibit polyfunctional phenotypes characterized by simultaneous interferon-gamma and tumor necrosis factor-alpha production [15]. Importantly, these activated T-cells do not acquire the exhaustion marker programmed death-1, instead demonstrating increased expression of cytotoxic T-lymphocyte-associated protein 4 [15].
| Cell Population | Treatment Effect | Functional Phenotype | Immunological Role | Clinical Significance |
|---|---|---|---|---|
| CD8+ T Cells | Increased | Interferon-gamma+/TNF-alpha+ | Cytotoxic Effector | Anti-tumor Immunity |
| CD4+ T Helper Cells | Increased | Th1/Th17 Polarized | Helper/Inflammatory | Anti-tumor Immunity |
| Regulatory T Cells | Decreased | CD25+/FOXP3+ | Immunosuppressive | Reduced Suppression |
| Myeloid-Derived Suppressor Cells | Decreased | CD11b+/Ly6C-low | Immunosuppressive | Reduced Suppression |
| Natural Killer Cells | Activated | CD56+/CD16+ | Innate Cytotoxic | Immediate Cytotoxicity |
| Dendritic Cells | Matured | CD80+/CD86+/CD83+ | Antigen Presentation | T Cell Priming |